Bienvenue dans la boutique en ligne BenchChem!

N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide

Lipophilicity Drug-likeness Quinoline-4-carboxamide

This quinoline-4-carboxamide features a metabolically resistant cyclopropyl amide and a 4-ethylphenyl at C2, occupying a unique physicochemical space (PSA 32.77 Ų, logD₇.₄ 5.4, single HBD). It fills a permeability niche for CNS and intracellular target screening that more polar quinoline-4-carboxamides (e.g., DDD107498, PSA >90 Ų) cannot address. Use as a chemotype-matched comparator for PfEF2 assays, a minimalist NK-3 antagonist template, or an sGC stimulator tool for exploring lipophilicity tolerance.

Molecular Formula C21H20N2O
Molecular Weight 316.4 g/mol
Cat. No. B5868066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide
Molecular FormulaC21H20N2O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4
InChIInChI=1S/C21H20N2O/c1-2-14-7-9-15(10-8-14)20-13-18(21(24)22-16-11-12-16)17-5-3-4-6-19(17)23-20/h3-10,13,16H,2,11-12H2,1H3,(H,22,24)
InChIKeyLTUWBPQFCSDMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 22 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide – Quinoline-4-Carboxamide Screening Compound for Medicinal Chemistry and Drug Discovery Procurement


N-Cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide (ChemDiv Catalog ID: Y200-2979) is a synthetic small-molecule quinoline-4-carboxamide with molecular formula C₂₁H₂₀N₂O and molecular weight 316.4 g/mol . The compound features a bicyclic quinoline core substituted at the 2-position with a 4-ethylphenyl group and at the 4-position with an N-cyclopropyl carboxamide moiety; it is achiral, with a calculated logP of 5.406, logD₇.₄ of 5.406, aqueous solubility (logSw) of −5.67, polar surface area of 32.77 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . This compound belongs to a chemotype that has yielded clinically evaluated candidates—most notably DDD107498 (now cabamiquine), a quinoline-4-carboxamide PfEF2 inhibitor with potent multistage antimalarial activity that entered preclinical development—and is also the subject of patents covering soluble guanylate cyclase (sGC) stimulation for cardiovascular disorders and neurokinin-3 (NK-3) receptor antagonism for CNS indications [1][2][3].

Why Generic Substitution of N-Cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide with In-Class Analogs Is Not Scientifically Justified


Quinoline-4-carboxamides are not interchangeable commodities: even minor structural modifications at the 2-aryl, 3-position, or carboxamide N-substituent produce large shifts in potency, selectivity, physicochemical properties, and metabolic stability. The seminal medicinal chemistry program that delivered DDD107498 demonstrated that altering the N-carboxamide substituent from a substituted benzyl to smaller alkyl groups changed clogP by >1 log unit and modulated mouse liver microsome intrinsic clearance by over 5-fold while shifting Pf EC₅₀ values across two orders of magnitude [1]. Similarly, CYP2C9 type II binding studies on quinoline-4-carboxamide analogues established that the nitrogen accessibility, steric bulk, and hydrophobicity of substituents directly determine heme coordination strength and thus metabolic liability [2]. The specific combination present in Y200-2979—a cyclopropyl amide (conformationally constrained, metabolically resistant relative to ethyl or linear alkyl chains) paired with a 4-ethylphenyl at the 2-position (providing a defined lipophilic vector distinct from unsubstituted phenyl or halogenated aryl groups)—occupies a precise physiochemical space that no generic in-class compound replicates. Substituting any close analog without head-to-head equivalence data risks introducing uncharacterized changes in target engagement, off-target profile, solubility, and metabolic fate.

Quantitative Differentiation Evidence for N-Cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide Versus Closest Analogs


Lipophilicity Modulation: logP and logD Comparison of Y200-2979 Versus N-Cyclopentyl-2-phenylquinoline-4-carboxamide

N-Cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide (Y200-2979) exhibits a calculated logP of 5.406 and logD₇.₄ of 5.406, representing a lipophilicity increase of approximately 1.2 log units relative to its constitutional isomer N-cyclopentyl-2-phenylquinoline-4-carboxamide, which has an estimated logP of ~4.2 . Both compounds share the identical molecular formula and molecular weight, yet the 4-ethylphenyl substituent and cyclopropyl amide in Y200-2979 produce measurably higher calculated lipophilicity and correspondingly lower predicted aqueous solubility (logSw −5.67 for Y200-2979 versus measured aqueous solubility of ~1.4 µg/mL for the cyclopentyl-phenyl analog) . This difference is quantitatively meaningful because the ACS antimalarial optimization program established that shifting clogP by even 0.5–1.0 log units in this scaffold significantly impacts both microsomal stability and oral efficacy, with lower clogP compounds showing improved developability profiles [1].

Lipophilicity Drug-likeness Quinoline-4-carboxamide Physicochemical profiling

Carboxamide N-Substituent Conformational Constraint: Cyclopropyl (Y200-2979) Versus N-Ethyl Analog

The N-cyclopropyl carboxamide in Y200-2979 (MW 316.4) provides conformational restriction of the amide substituent relative to the freely rotating N-ethyl group in N-ethyl-2-(4-ethylphenyl)quinoline-4-carboxamide (MW 304.4) . The cyclopropyl ring constrains the C–N bond geometry and reduces the number of accessible rotamers compared to the ethyl analog. In the broader quinoline-4-carboxamide SAR published by Baragaña et al., the N-carboxamide substituent was a critical determinant of both antiplasmodial potency and metabolic clearance: compound 19 (bearing a cyclopropyl-containing carboxamide substituent) demonstrated improved microsomal stability relative to compounds with linear alkyl amines, consistent with the established principle that cyclopropyl groups resist CYP-mediated oxidation at the α-position more effectively than ethyl or methyl groups, due to the increased C–H bond dissociation energy of the cyclopropane ring [1]. Although no direct head-to-head metabolic stability comparison between Y200-2979 and the N-ethyl analog has been published, the structural distinction alone—cyclpropyl vs. ethyl—has been mechanistically linked to differential CYP2C9 type II binding affinity in quinoline-4-carboxamide analogues, where steric accessibility of the coordinating nitrogen is modulated by the amide substituent [2].

Conformational restriction Metabolic stability Amide bond geometry Cyclopropyl

2-Aryl Substituent Differentiation: 4-Ethylphenyl (Y200-2979) Versus Unsubstituted Phenyl in Quinoline-4-Carboxamide Scaffolds

Y200-2979 bears a 4-ethylphenyl group at the quinoline 2-position, which introduces an additional two-carbon lipophilic extension and increased electron density relative to the unsubstituted 2-phenyl group found in N-cyclopentyl-2-phenylquinoline-4-carboxamide . In the DDD107498 optimization campaign, the 2-aryl substituent (R³ position) was a major driver of both antiplasmodial potency and physicochemical profile: replacing a 4-bromophenyl with smaller or more polar aryl groups shifted Pf EC₅₀ values by more than 10-fold and altered clogP by over 1.5 log units across the series [1]. The 4-ethyl substituent specifically increases molecular volume and lipophilicity relative to unsubstituted phenyl while avoiding the metabolic liabilities associated with halogen substituents (e.g., the bromine in the original screening hit 1). Although no published Pf EC₅₀ or target-binding data exist for Y200-2979 specifically, the 4-ethylphenyl motif, when combined with the quinoline-4-carboxamide core, is also present in the flavivirus inhibitor chemotype exemplified by N-[4-(acetylsulfamoyl)phenyl]-2-(4-ethylphenyl)quinoline-4-carboxamide (Flaviviruses-IN-3), indicating that this particular 2-aryl substitution is permissive for antiviral target engagement within the scaffold .

Aryl substitution Lipophilic efficiency Structure-activity relationship Quinoline

Absence of 3-Methyl Substitution: Y200-2979 Versus N-Cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide

Y200-2979 lacks a substituent at the quinoline 3-position, whereas the closest cataloged analog, N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide (MW 330.4, C₂₂H₂₂N₂O), bears a methyl group at this position . The presence or absence of 3-substitution on the quinoline core has profound consequences for molecular conformation: a 3-methyl group introduces steric clash with the 4-carboxamide carbonyl, forcing the amide group out of conjugation with the quinoline ring and altering the dihedral angle between the carboxamide and the heterocyclic plane [1]. This conformational change can modulate target binding in at least two established contexts: (1) in the sGC stimulator pharmacophore (Bayer patent), the quinoline-4-carboxamide scaffold requires a specific spatial relationship between the heterocycle and the amide for heme-dependent sGC activation, and 3-substitution is explicitly encompassed within the patent claims as a modulating variable [2]; (2) in the NK-3 receptor antagonist series, the quinoline 3-position is a defined SAR site where substituent presence and identity control receptor subtype selectivity between NK-3 and NK-2 [3]. The absence of 3-methyl in Y200-2979 preserves planarity of the 4-carboxamide with the quinoline ring, which may favor target interactions that require this co-planar geometry, whereas the 3-methyl analog would be sterically precluded from adopting such a conformation.

Steric effects Quinoline 3-position Planarity Target binding

Hydrogen Bond Donor Count and Polar Surface Area Differentiation: Y200-2979 Versus Multi-HBD Quinoline-4-Carboxamides

Y200-2979 possesses exactly one hydrogen bond donor (the carboxamide N–H) and a polar surface area (PSA) of 32.77 Ų . This places it in a distinct physicochemical category from many biologically active quinoline-4-carboxamides that bear additional H-bond donors: for example, the antimalarial lead DDD107498 (compound 2) contains a sulfonamide and a primary amine, yielding 3 HBD and PSA >90 Ų, while N-[4-(acetylsulfamoyl)phenyl]-2-(4-ethylphenyl)quinoline-4-carboxamide has 3 HBD and PSA ~120 Ų [1]. The low HBD count and low PSA of Y200-2979 are consistent with enhanced passive membrane permeability relative to these multi-HBD analogues, as predicted by the widespread rule that PSA <60 Ų and HBD ≤1 favor oral absorption and blood-brain barrier penetration [2]. This property profile makes Y200-2979 a more suitable candidate for intracellular target screening campaigns or CNS-oriented phenotypic screens where high membrane permeability is a prerequisite, compared to more polar quinoline-4-carboxamide derivatives that may be efflux transporter substrates.

Hydrogen bonding Polar surface area Membrane permeability Drug-likeness

Comprehensive Drug-Likeness Profile: Y200-2979 Physicochemical Parameters in the Context of Quinoline-4-Carboxamide Lead Optimization Criteria

The complete calculated physicochemical profile of Y200-2979 — MW 316.4, logP 5.406, logD₇.₄ 5.406, HBD 1, HBA 3, PSA 32.77 Ų, rotatable bonds 4 (estimated) — can be benchmarked against the MMV compound progression criteria used to advance DDD107498 from hit to preclinical candidate [1]. The MMV criteria required Pf EC₅₀ <100 nM, aqueous solubility >100 µM, and mouse liver microsome Clᵢ <5 mL min⁻¹ g⁻¹ [1]. While Y200-2979 lacks published potency data, its physicochemical profile reveals a compound that is more lipophilic (logP 5.4 vs. DDD107498 clogP 2.7) and has substantially lower predicted solubility (logSw −5.67, corresponding to ~0.7 µg/mL or ~2.1 µM, versus the >100 µM MMV target) [1]. This profile is reminiscent of the original phenotypic screening hit 1 (EC₅₀ = 120 nM, clogP 4.3, poor solubility, high microsomal clearance) that required extensive optimization [1]. Therefore, Y200-2979 is best positioned as a screening-starting-point compound rather than an advanced lead, and its physicochemical signature is differentiated from optimized leads (like DDD107498) in ways that are quantitatively meaningful for procurement: it is suited for early-stage target identification or biochemical profiling where high lipophilicity is tolerable, but not for in vivo efficacy studies without formulation optimization.

Drug-likeness Lead-likeness Physicochemical properties Developability

Recommended Procurement and Application Scenarios for N-Cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide Based on Quantitative Differentiation Evidence


Phenotypic Screening for Intracellular or CNS Targets Requiring High Membrane Permeability

With a PSA of 32.77 Ų, a single hydrogen bond donor, and logD₇.₄ of 5.4, Y200-2979 is predicted to exhibit high passive membrane permeability, making it a strong candidate for phenotypic screening campaigns targeting intracellular proteins or CNS receptors where compound penetration across lipid bilayers is rate-limiting . This profile contrasts sharply with multi-HBD quinoline-4-carboxamides such as DDD107498 (PSA >90 Ų, HBD = 3) and the sulfamoyl-containing flavivirus inhibitor series (PSA ~120 Ų, HBD = 3), which are less likely to cross the blood-brain barrier or access intracellular compartments passively [1]. For procurement decisions in neuroscience or intracellular target screening, Y200-2979 fills a permeability niche that more polar quinoline-4-carboxamides cannot address.

Lipophilicity-Driven Scaffold Exploration for Soluble Guanylate Cyclase (sGC) Stimulator Programs

The Bayer patent portfolio (US 2017/0233345) establishes the quinoline-4-carboxamide scaffold as a validated pharmacophore for NO-independent, heme-dependent sGC stimulation, with claims encompassing 2-aryl and N-cyclopropyl substitution patterns . Y200-2979 combines the core quinoline-4-carboxamide scaffold with a 4-ethylphenyl at the 2-position and an N-cyclopropyl amide—both substitution types explicitly covered in the sGC stimulator generic formula. Its higher lipophilicity (logP 5.4) relative to most exemplified sGC stimulators positions it as a tool compound for exploring the lipophilicity tolerance of the sGC heme-binding pocket, particularly for programs investigating whether increased membrane partitioning enhances vascular smooth muscle tissue distribution.

Negative Control or Orthogonal Chemotype for PfEF2 Antimalarial Target Engagement Studies

DDD107498 (cabamiquine) is a quinoline-4-carboxamide that inhibits Plasmodium falciparum translation elongation factor 2 (PfEF2) with an EC₅₀ in the low nanomolar range and an ED₉₀ <1 mg/kg in the P. berghei mouse model . Y200-2979, while sharing the quinoline-4-carboxamide core, diverges significantly in substitution pattern (4-ethylphenyl vs. the complex sulfonamide-containing C4 substituent of DDD107498) and lacks the potency-optimizing features of the clinical candidate. This structural divergence, combined with the absence of published antiplasmodial data, makes Y200-2979 suitable for use as a chemotype-matched but potency-divergent comparator in PfEF2 biochemical assays—it can help confirm that observed effects of DDD107498 are target-specific rather than scaffold-general.

Conformationally Defined Amide Pharmacophore for NK-3 Receptor Antagonist Medicinal Chemistry

The WO 2002/083663 patent family discloses quinoline-4-carboxamide derivatives as selective NK-3 receptor antagonists, with SAR demonstrating that the quinoline 3-position and the carboxamide N-substituent are key determinants of NK-3 versus NK-2 receptor selectivity . Y200-2979, with its unsubstituted quinoline 3-position (preserving amide-ring co-planarity) and cyclopropyl carboxamide (providing conformational constraint), occupies a specific structural niche within the claimed NK-3 antagonist space. Medicinal chemistry teams pursuing NK-3 antagonists can procure Y200-2979 as a 'minimalist' template—devoid of 3-substitution complexity—to systematically explore the contribution of incremental substitutions to NK-3 binding affinity and selectivity.

Quote Request

Request a Quote for N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.